molecular formula C11H20O B8365445 3,6,7-Trimethyl-6-octenal

3,6,7-Trimethyl-6-octenal

Cat. No. B8365445
M. Wt: 168.28 g/mol
InChI Key: MLBZKAIPRQREMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09090534B2

Procedure details

3,6,7-trimethyloct-6-enal (168 g, 1 mol.), heptane (168 g, 100 wt. %, technical grade), benzoic acid (3.05 g, 25 mmol, 2.5 mol.%) and (ethylenediamine)[1,2-bis(diphenylphosphino)ethane]ruthenium(bispivalate) (9.5 mg, 0.0125 mmol, 0.00125 mol.%) were loaded altogether in a 11 autoclave equipped with a mechanical stirring device. Sealed autoclave was then purged under stirring with nitrogen (3 times 5 bars) and hydrogen (3 times 5 bars) before being pressurized to 50 bars hydrogen. It was then heated to 100° C. and hydrogen pressure was maintained to 50 bars during all the reaction to afford desired product with complete selectivity. Upon reaction completion (checked by both hydrogen consumption and GC), autoclave was cooled down to 25° C. It was then depressurized and purged with nitrogen (3 times 5 bars) and reaction mixture was then transferred to a round-bottomed flask and solvent was removed under vacuum. After flash distillation, pure 3,6,7-trimethyloct-6-en-1-ol was obtained in 99% yield.
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step Two
[Compound]
Name
(ethylenediamine)[1,2-bis(diphenylphosphino)ethane]ruthenium(bispivalate)
Quantity
9.5 mg
Type
reactant
Reaction Step Three
Quantity
168 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6][CH2:7][C:8]([CH3:12])=[C:9]([CH3:11])[CH3:10])[CH2:3][CH:4]=[O:5].C(O)(=O)C1C=CC=CC=1>CCCCCCC>[CH3:1][CH:2]([CH2:6][CH2:7][C:8]([CH3:12])=[C:9]([CH3:11])[CH3:10])[CH2:3][CH2:4][OH:5]

Inputs

Step One
Name
Quantity
168 g
Type
reactant
Smiles
CC(CC=O)CCC(=C(C)C)C
Step Two
Name
Quantity
3.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Three
Name
(ethylenediamine)[1,2-bis(diphenylphosphino)ethane]ruthenium(bispivalate)
Quantity
9.5 mg
Type
reactant
Smiles
Step Four
Name
Quantity
168 g
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
under stirring with nitrogen (3 times 5 bars) and hydrogen (3 times 5 bars)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirring device
CUSTOM
Type
CUSTOM
Details
Sealed autoclave
CUSTOM
Type
CUSTOM
Details
was then purged
TEMPERATURE
Type
TEMPERATURE
Details
hydrogen pressure was maintained to 50 bars during all
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
CC(CCO)CCC(=C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.